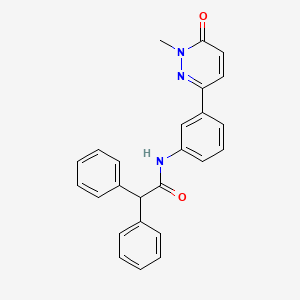

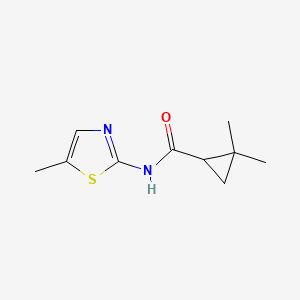

![molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6](/img/structure/B2506844.png)

3-Aminofuro[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a fused furopyridine scaffold. It belongs to the class of furo[2,3-b]pyridines , which are intriguing due to their diverse properties and potential applications. These compounds have been studied for their antiproliferative, antitumor, antioxidant, and antimicrobial activities .

Synthesis Analysis

The synthesis of this compound involves various methods. One common approach is heterocyclization, where substituents in the furan ring participate in the reaction. This method allows the creation of new polycyclic fused furopyridine derivatives. Additionally, modification of the substituent at position 2 of the furan ring enables the introduction of heterocyclic groups like triazole, thiadiazole, and triazolothione .

Molecular Structure Analysis

The molecular structure of this compound consists of a furopyridine core with an amino group at position 3. The chlorination reaction occurs at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Chemical Reactions Analysis

The chlorination reaction mentioned above proceeds at position 2 of the furopyridine system. Additionally, nucleophilic substitution reactions have been investigated for some synthesized compounds. These reactions play a crucial role in functionalizing the furopyridine core and expanding the compound library .

Applications De Recherche Scientifique

Antiproliferative Activity

3-Aminofuro[2,3-b]pyridine-2-carboxamide derivatives exhibit antiproliferative properties, particularly against phospholipase C enzyme. Studies have shown that modifications at certain positions of the compound can lead to enhanced antiproliferative activity, suggesting their potential use in cancer research (van Rensburg et al., 2017).

Synthesis of Novel Compounds

The compound is a versatile precursor in the synthesis of various novel compounds. For instance, its reaction with chloroacetyl chloride leads to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, which upon further reactions yield monothiooxamides (Lukina et al., 2017).

Unusual Oxidative Dimerization

Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, including this compound, can lead to the formation of dimeric compounds with unique structures and potential applications. This oxidative process is influenced by the solvent used and can follow different mechanistic pathways (Stroganova et al., 2019).

Formation of Complex Heterocycles

The compound is also used in the synthesis of complex heterocycles, such as thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds exhibit interesting properties, such as pronounced UV fluorescence, which could be useful in various scientific fields (Dotsenko et al., 2021).

Complexation with Metal Ions

This compound derivatives can form complexes with various metal ions, including manganese, cobalt, nickel, and copper. The stability and properties of these complexes have been studied, providing insights into their potential applications in coordination chemistry and material science (Abd El Wahed, 2003).

Mécanisme D'action

Propriétés

IUPAC Name |

3-aminofuro[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBABZPEYKTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC(=C2N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

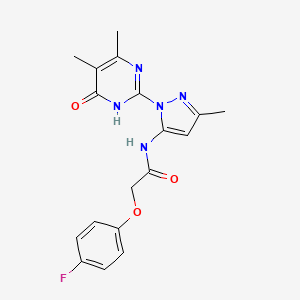

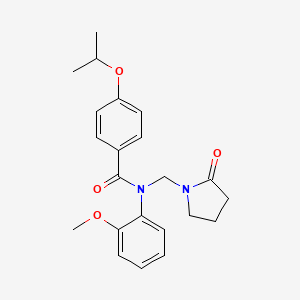

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

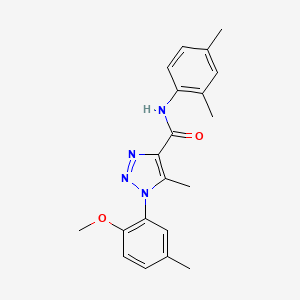

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

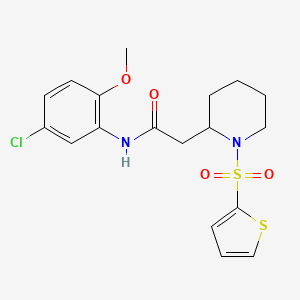

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)

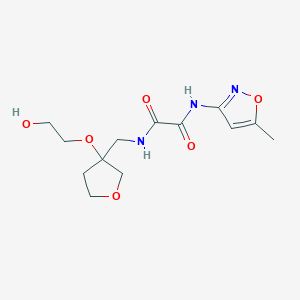

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)